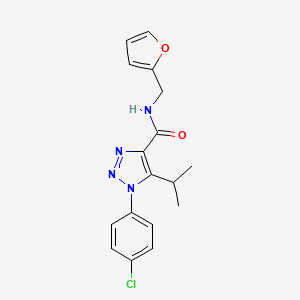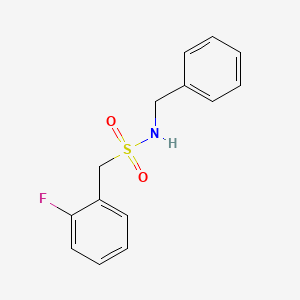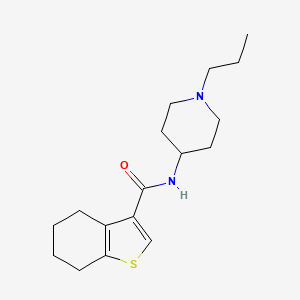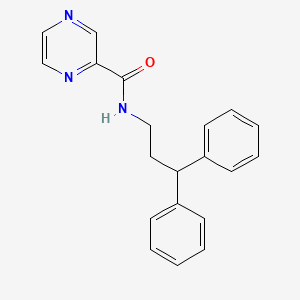
1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide
説明
Synthesis Analysis
The synthesis of related triazole compounds often involves multistep reactions, starting from basic aromatic compounds or esters, utilizing cyclization techniques and specific conditions to achieve the desired triazole core. For instance, triazole derivatives have been synthesized through a process involving the reaction of an ester with ethylene diamine under specific conditions to achieve high yields (Kan, 2015). Similar approaches could be adapted for the synthesis of "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of triazole derivatives, including their tautomeric forms and crystalline structure, can be characterized using various spectroscopic and X-ray crystallography techniques. Studies on similar compounds have revealed the importance of hydrogen bonding, pi-stacking, and other non-covalent interactions in determining the molecular conformation and stability of triazole derivatives (Yeo, Azizan, Tiekink, 2019).
Chemical Reactions and Properties
Triazole compounds are known for their versatility in chemical reactions, serving as scaffolds for further functionalization. They can undergo various chemical transformations, including cycloaddition reactions, substitution reactions, and interactions with nucleophiles and electrophiles, which can be tailored to modify their chemical properties for specific applications (Bekircan, Özen, Gümrükçüoğlu, Bektaş, 2008).
科学的研究の応用
Corrosion Inhibition
Research has shown that triazole derivatives, including compounds structurally related to "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide," are effective corrosion inhibitors for mild steel in acidic media. These studies demonstrate the compounds' ability to form protective layers on metal surfaces, significantly reducing the rate of corrosion. The efficiency of these inhibitors was found to be high, with some derivatives achieving inhibition efficiencies up to 99% in hydrochloric acid solutions. The mechanism of action involves the adsorption of the triazole derivatives on the steel surface, following Langmuir's adsorption isotherm (Lagrenée et al., 2002; Bentiss et al., 2007).
Antitumor Activity
Compounds with the triazole core have been explored for their antitumor properties. Studies on imidazotetrazines, which share a similar heterocyclic framework with "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide," highlight their potential in developing broad-spectrum antitumor agents. These compounds, through their unique chemical reactivity and ability to act as prodrugs, have shown promising activity against various types of leukemia (Stevens et al., 1984).
Organic Synthesis and Chemical Reactivity
The structural versatility of triazole derivatives makes them valuable in organic synthesis, offering a pathway to a wide range of chemical reactions and product formations. Research into the reactivity of azole carbaldehydes, including those with furan and triazole moieties, demonstrates the potential for synthesizing complex organic compounds. These reactions are pivotal in the development of pharmaceuticals, agrochemicals, and materials science (Saikachi et al., 1982).
Molecular Structure Analysis
The molecular and crystal structure analysis of compounds closely related to "1-(4-chlorophenyl)-N-(2-furylmethyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxamide" reveals insights into their chemical behavior and interaction mechanisms. X-ray crystallography studies on triazole derivatives provide valuable information on their molecular geometry, tautomeric states, and potential for forming supramolecular architectures through hydrogen bonding and other non-covalent interactions (Yeo et al., 2019).
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propan-2-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-11(2)16-15(17(23)19-10-14-4-3-9-24-14)20-21-22(16)13-7-5-12(18)6-8-13/h3-9,11H,10H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHMEDZIINRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B4630975.png)
![7-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B4630977.png)
![N-(2,4-difluorophenyl)-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxamide](/img/structure/B4630987.png)



![N-(1,5-dimethylhexyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4631018.png)
![1-(3,4-difluorophenyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4631023.png)

![5-(3-chlorophenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4631035.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4631057.png)
![2-{[5-(methylthio)-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]thio}-N-phenylacetamide](/img/structure/B4631065.png)